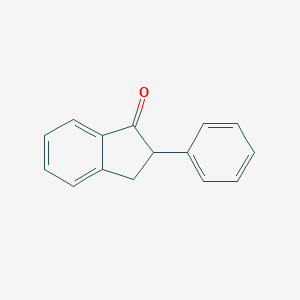

2-Phenyl-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255087. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLCRYNZYRSURW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312469 | |

| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-12-8 | |

| Record name | 16619-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-Phenyl-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-indanone is a bicyclic ketone with a molecular structure featuring a phenyl group substituted at the second position of an indanone framework. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The indanone core is a privileged structure found in various biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of 2-phenyl-1-indanone, highlighting areas where data is currently lacking and providing detailed methodologies for its study.

Core Physicochemical Properties

Quantitative data for 2-phenyl-1-indanone is not widely available in public databases. The following table summarizes the available information and provides data for the closely related isomer, 3-phenyl-1-indanone, for comparative purposes. It is crucial to note that these isomers can have distinct properties.

| Property | 2-Phenyl-1-indanone | 3-Phenyl-1-indanone (for comparison) |

| Molecular Formula | C₁₅H₁₂O | C₁₅H₁₂O[1][2] |

| Molecular Weight | 208.26 g/mol | 208.2552 g/mol [1][2] |

| CAS Number | 16619-12-8[3] | 16618-72-7[1] |

| Melting Point | Not available | 78 °C[2] |

| Boiling Point | Not available | 148 °C at 0.7 mmHg |

| Solubility | Not available | Not available |

| Appearance | Not specified | Not specified |

Spectroscopic Characterization

Detailed experimental spectra for 2-phenyl-1-indanone are not readily found in the literature. However, based on the known spectral data of related indanone derivatives, the expected characteristic spectral features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of both the indanone and the phenyl rings, likely in the range of 7.0-8.0 ppm. The protons on the indanone ring's methylene and methine groups would appear more upfield.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon (C=O) in the downfield region, typically around 200 ppm. Aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic carbons of the indanone ring will be found further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of 2-phenyl-1-indanone is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1740 cm⁻¹. Additional bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic rings, will also be present.

Mass Spectrometry (MS)

In mass spectrometry, 2-phenyl-1-indanone would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the phenyl group, the carbonyl group, and other characteristic fragments of the indanone structure.[4]

Experimental Protocols

While a specific, detailed protocol for the synthesis of 2-phenyl-1-indanone is not prevalent in the surveyed literature, several general methods for the synthesis of indanones can be adapted.

Synthesis of Indanones via Intramolecular Friedel-Crafts Acylation

A common and effective method for synthesizing 1-indanones is through the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides.[5][6][7]

Reaction: 3-Phenyl-3-phenylpropanoic acid can be cyclized in the presence of a strong acid catalyst to yield 2-phenyl-1-indanone.

Reagents and Equipment:

-

3-Phenyl-3-phenylpropanoic acid

-

Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃)[5]

-

Anhydrous dichloromethane (if using AlCl₃)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a stirred solution of 3-phenyl-3-phenylpropanoic acid in anhydrous dichloromethane in a round-bottom flask, add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-1-indanone.

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer, either as a neat film, in a KBr pellet, or as a solution.

-

Identify the characteristic absorption bands, particularly the C=O stretch.

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., electron ionization).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of 2-phenyl-1-indanone are scarce. However, numerous derivatives of indanone have been reported to possess significant pharmacological properties, suggesting that 2-phenyl-1-indanone could serve as a valuable scaffold in drug discovery.

Derivatives such as 2-benzylidene-1-indanones have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[8] This inhibition is often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. Other indanone derivatives have been investigated for their neuroprotective, anticancer, and antimicrobial activities.[9][10]

Visualizations

Logical Workflow for Investigating Biological Activity

The following diagram illustrates a logical workflow for the biological evaluation of 2-phenyl-1-indanone, based on the known activities of its derivatives.

Caption: A logical workflow for the synthesis, biological screening, and optimization of 2-phenyl-1-indanone derivatives.

General Synthetic Strategies for 1-Indanones

This diagram outlines common synthetic routes to the 1-indanone core structure.

References

- 1. 3-Phenyl-1-indanone [webbook.nist.gov]

- 2. 3-Phenyl-1-indanone [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Synthesis and biological evaluation of pyridine-linked indanone derivatives: Potential agents for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Phenyl-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2,3-dihydro-1H-inden-1-one, an aromatic ketone, is a member of the indanone class of compounds. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological significance, with a focus on data relevant to researchers in the fields of medicinal chemistry and drug development. The indanone scaffold is a recognized pharmacophore, and understanding the properties and potential of its derivatives is crucial for the development of novel therapeutics.

Chemical Identification and Properties

The definitive identification of this compound is established by its IUPAC name and CAS number.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 16619-12-8[1] |

| Molecular Formula | C₁₅H₁₂O |

| Synonyms | 2-phenyl-1-indanone, 2-phenylindan-1-one |

Synthesis of this compound

The synthesis of 2-substituted 1-indanones can be achieved through various organic reactions. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and widely applicable method is the intramolecular Friedel-Crafts acylation.

General Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This method involves the cyclization of a suitable carboxylic acid or its derivative. For the synthesis of this compound, the starting material would be 3,3-diphenylpropanoic acid.

Step 1: Activation of the Carboxylic Acid

3,3-Diphenylpropanoic acid is converted to its more reactive acid chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Procedure: To a solution of 3,3-diphenylpropanoic acid in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride is added dropwise at room temperature. The reaction mixture is then heated to reflux for a specified time until the conversion to the acid chloride is complete. The excess thionyl chloride and solvent are removed under reduced pressure.

Step 2: Intramolecular Friedel-Crafts Acylation

The resulting 3,3-diphenylpropanoyl chloride undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the five-membered ring of the indanone.

-

Procedure: The crude 3,3-diphenylpropanoyl chloride is dissolved in a suitable solvent (e.g., carbon disulfide or nitrobenzene). The solution is cooled in an ice bath, and aluminum chloride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to complete the cyclization.

Step 3: Work-up and Purification

The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The product is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

A variety of synthetic methods for 1-indanone derivatives have been reviewed, including reactions starting from carboxylic acids, esters, acid chlorides, and ketones.[3][4]

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the available literature, the indanone scaffold is present in numerous biologically active molecules, suggesting potential areas of investigation for this compound. Derivatives of 1-indanone have shown a broad range of activities, including anti-inflammatory, neuroprotective, antiviral, and anticancer effects.[4]

Anti-Inflammatory Activity and NF-κB/Nrf2 Signaling

Derivatives of 2-benzylidene-1-indanone have been investigated for their anti-inflammatory properties.[5][6] These studies have shown that some derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] The mechanism of action for some of these derivatives involves the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

The NF-κB pathway is a central regulator of inflammation.[7] Its activation leads to the transcription of numerous pro-inflammatory genes. The Nrf2 pathway, on the other hand, is a key regulator of the cellular antioxidant response. Activation of Nrf2 can lead to the expression of antioxidant and anti-inflammatory genes. Some bioactive molecules exert their anti-inflammatory effects by inhibiting the NF-κB pathway and/or activating the Nrf2 pathway.[8]

A proposed workflow for investigating the anti-inflammatory potential of this compound is outlined below.

Proposed workflow for evaluating the anti-inflammatory activity of this compound.

Neuroprotective Activity

Indanone derivatives have also been explored for their neuroprotective properties.[9][10] Some hybrids of indanone have demonstrated the ability to ameliorate ischemia-reperfusion injury in in vivo models.[11] The mechanism of neuroprotection for some compounds involves the modulation of pathways related to oxidative stress and neuronal survival. Given these findings, this compound could be a candidate for screening in models of neurodegenerative diseases.

Conclusion

This compound is a well-defined chemical entity with potential for further investigation in drug discovery. While specific biological and physicochemical data for this particular compound are not extensively documented, the known activities of the broader indanone class, particularly in the areas of anti-inflammatory and neuroprotective effects, provide a strong rationale for its inclusion in screening libraries. The synthetic route via intramolecular Friedel-Crafts acylation is a plausible method for its preparation. Future research should focus on the detailed synthesis and purification of this compound, followed by a systematic evaluation of its biological activities, particularly its effects on inflammatory and neurodegenerative pathways.

References

- 1. 2-PHENYL-1-INDANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sappanone A exhibits anti-inflammatory effects via modulation of Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one from Chalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-2,3-dihydro-1H-inden-1-one, a valuable scaffold in medicinal chemistry, from chalcone precursors. The core of this transformation is the acid-catalyzed intramolecular cyclization, commonly known as the Nazarov cyclization. This document details the reaction mechanism, provides a comparative analysis of various experimental conditions, and presents a standardized experimental protocol. All quantitative data, including reaction parameters and product characterization, are systematically organized for clarity and ease of comparison.

Introduction

The 1-indanone framework is a privileged structural motif present in numerous biologically active compounds and natural products. Specifically, 2-phenyl-1-indanone serves as a conformationally restricted analog of chalcone, fixing the s-cis conformation and preventing cis-trans isomerization around the enone double bond. This structural rigidity is often desirable in drug design to enhance binding affinity and selectivity for biological targets. The most direct and efficient route to synthesize this scaffold is through the intramolecular cyclization of 1,3-diphenylprop-2-en-1-one (chalcone). This transformation is typically achieved via an acid-catalyzed 4π-electrocyclization reaction (Nazarov cyclization), which offers a versatile and high-yielding approach to this important class of molecules.[1]

Synthetic Methodology: Acid-Catalyzed Nazarov Cyclization

The conversion of chalcone to 2-phenyl-1-indanone is an intramolecular electrophilic aromatic substitution, which falls under the category of a Nazarov cyclization. The reaction is promoted by strong Brønsted or Lewis acids. Trifluoroacetic acid (TFA) is a commonly employed reagent, often used as both the catalyst and solvent.[1] Recent advancements have demonstrated that microwave irradiation can significantly reduce reaction times compared to conventional heating.[1][2]

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Nazarov cyclization of substituted chalcones to yield the corresponding indanone derivatives.

| Entry | Chalcone Precursor | Catalyst/Solvent | Method | Time | Yield (%) | Reference |

| 1 | (E)-1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one | TFA | Conventional Heating | 4 h | 88 | [1] |

| 2 | (E)-1-(3,4,5-trimethoxyphenyl)-3-phenylprop-2-en-1-one | TFA | Microwave (120 °C) | 20 min | 72 | [2][3] |

| 3 | Various Chalcones | TFA | Microwave (120-130 °C) | 20 min | N/A | [2] |

| 4 | Various Chalcones | Ir(III) Complex | Conventional Heating | N/A | Good | [1] |

Reaction Mechanism and Workflow

The reaction proceeds through a well-established acid-catalyzed mechanism. The key steps involve the formation of a pentadienyl cation, followed by a conrotatory 4π-electrocyclization.

-

Protonation: The carbonyl oxygen of the chalcone is protonated by the acid catalyst (e.g., TFA), increasing the electrophilicity of the enone system.

-

Cation Formation: A resonance-stabilized pentadienyl cation intermediate is formed.

-

Electrocyclization: The key step involves a 4π-conrotatory electrocyclization, where the ortho-position of the benzoyl phenyl ring attacks the terminal carbon (C3) of the enone system, forming the five-membered ring.

-

Deprotonation/Rearomatization: A proton is eliminated from the spirocyclic intermediate to restore the aromaticity of the fused benzene ring, yielding the final 2-phenyl-1-indanone product.

Visualizations

References

A Technical Guide to the Synthesis of 2-Phenyl-1-Indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic route to 2-phenyl-1-indanone, a valuable scaffold in medicinal chemistry and materials science. The core of this synthesis is the intramolecular Friedel-Crafts acylation, a robust and widely utilized method for the formation of cyclic ketones. This document details the underlying mechanism, provides a comprehensive experimental protocol, summarizes key quantitative data, and presents visual diagrams of the reaction pathway and workflow.

Core Synthesis Strategy: Intramolecular Friedel-Crafts Acylation

The most prevalent and efficient method for synthesizing 2-phenyl-1-indanone is through the intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid or its derivatives.[1][2][3] This reaction involves the cyclization of the aromatic substrate in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride when starting from the corresponding acyl chloride.[1][2][4]

Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: In the presence of a strong acid like PPA, the carboxylic acid group of 3,3-diphenylpropanoic acid is protonated, followed by the loss of a water molecule to form a highly electrophilic acylium ion.

-

Electrophilic Attack: The acylium ion is then attacked by the electron-rich phenyl ring on the same molecule in an intramolecular fashion. This results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A proton is then abstracted from the sigma complex, typically by a conjugate base in the reaction medium, to restore the aromaticity of the phenyl ring and yield the final product, 2-phenyl-1-indanone.

Quantitative Data

The yield of 2-phenyl-1-indanone synthesis is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and reaction time. While specific data for the direct cyclization of 3,3-diphenylpropanoic acid is not extensively tabulated in comparative literature, analogous intramolecular Friedel-Crafts acylations for the synthesis of other indanone derivatives provide valuable benchmarks.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Arylpropionic Acids | Tb(OTf)₃ | o-Dichlorobenzene | 250 | - | up to 74 | [5] |

| 3-Arylpropionic Acids | PPA | - | 100 | 1 | High | [6] |

| 3-Phenylpropionic Acid Chloride | AlCl₃ | Benzene | - | - | 90 | [4] |

| Chalcones | Trifluoroacetic Acid | - | 120 | 4 | 88 | [4] |

| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic Acid | - | 100 | 2 | 95 | [4] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 2-phenyl-1-indanone via the polyphosphoric acid-catalyzed cyclization of 3,3-diphenylpropanoic acid. This protocol is based on established procedures for intramolecular Friedel-Crafts acylations.[6]

Materials and Equipment

-

3,3-Diphenylpropanoic acid

-

Polyphosphoric acid (PPA)

-

Crushed ice

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a mechanical stirrer, place 3,3-diphenylpropanoic acid.

-

Catalyst Addition: Add polyphosphoric acid (PPA) to the flask. A typical ratio is 10:1 by weight of PPA to the starting carboxylic acid.

-

Reaction: Heat the mixture to 100-120°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto a large beaker of crushed ice with continuous stirring.

-

Precipitation and Neutralization: The 2-phenyl-1-indanone product will precipitate as a solid. Allow the ice to melt completely. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid. Continue addition until gas evolution ceases.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

-

Extraction (Optional): If the product does not fully precipitate or if an oil is formed, transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Conclusion

The intramolecular Friedel-Crafts acylation of 3,3-diphenylpropanoic acid is a reliable and well-established method for the synthesis of 2-phenyl-1-indanone. The reaction proceeds through a clear, stepwise mechanism involving the formation of an acylium ion intermediate. By carefully controlling the reaction conditions, particularly temperature and the ratio of catalyst to substrate, high yields of the desired product can be achieved. The protocol provided in this guide offers a practical framework for the successful synthesis and purification of 2-phenyl-1-indanone, a key building block for further research and development in the pharmaceutical and chemical industries.

References

- 1. EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

In-Depth Technical Guide on the Biological Activity of 2-Phenyl-2,3-dihydro-1H-inden-1-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Phenyl-2,3-dihydro-1H-inden-1-one scaffold and its derivatives, particularly the 2-benzylidene-1-indanones, have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of their significant anticancer, anti-inflammatory, and antimicrobial properties. It consolidates quantitative data from various studies, details the experimental protocols for key biological assays, and visualizes critical signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, facilitating further investigation into this versatile chemical scaffold.

Introduction

The indanone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules. The introduction of a phenyl group at the 2-position of the 2,3-dihydro-1H-inden-1-one skeleton, and further modifications such as the formation of 2-benzylidene derivatives, has been shown to significantly enhance its therapeutic potential. These compounds have demonstrated potent activities against various cancer cell lines, exhibit significant anti-inflammatory effects through the modulation of key signaling pathways, and show promise as antimicrobial agents. This guide will delve into the specifics of these biological activities, providing the necessary technical details for a thorough understanding and to support further research endeavors.

Anticancer Activity

Derivatives of this compound have shown notable cytotoxic effects against a range of human cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.

Quantitative Anticancer Data

The following table summarizes the in vitro antiproliferative activity (IC50 values) of various 2-benzylidene-1-indanone and related derivatives against several human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| (R)-9k | HCT 116 (Colon) | Sub-micromolar | [1] |

| HeLa (Cervical) | Moderate Activity | [1] | |

| A2780 (Ovarian) | Moderate Activity | [1] | |

| Series 9a-q (general) | HCT 116, HeLa, A2780 | 0.24 to 23.9 | [1] |

| Compound 1 | DLD1 (Colorectal) | Not specified | [2] |

| MCF-7 (Breast) | Not specified | [2] | |

| DU145 (Prostate) | Not specified | [2] | |

| IPX-18 | - | - | [3] |

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a suitable buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

-

Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization by comparing the polymerization rates in the presence and absence of the compound. A derivative, (R)-9k, has been shown to inhibit tubulin polymerization with an IC50 value of 6.1 µM[1].

Experimental Workflow Visualization

Caption: Workflow for determining the anticancer activity of 2-phenyl-indenone derivatives using the MTT assay.

Anti-inflammatory Activity

2-Benzylidene-1-indanone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This activity is often mediated by the inhibition of the NF-κB signaling pathway.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various 2-benzylidene-1-indanone derivatives.

| Compound ID | Target | Cell Type | IC50 (nM) | Reference |

| IPX-18 | TNF-α Release | Human Whole Blood | 298.8 | [3] |

| TNF-α Release | PBMCs | 96.29 | [3] | |

| IFN-γ Release | Human Whole Blood | 217.6 | [3] | |

| IFN-γ Release | PBMCs | 103.7 | [3] | |

| IL-2 Release | Human Whole Blood | 416.0 | [3] | |

| IL-2 Release | PBMCs | 122.9 | [3] | |

| IL-8 Release | Human Whole Blood | 336.6 | [3] | |

| IL-8 Release | PBMCs | 105.2 | [3] | |

| Compound 8f | IL-6 and TNF-α inhibition | Murine Macrophages | Not specified (effective inhibition) | [4] |

Experimental Protocols

This assay measures the inhibition of pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture murine primary macrophages or a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compounds for 30 minutes.

-

LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Determine the concentrations of TNF-α and IL-6 in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[4].

-

Data Analysis: Calculate the percentage inhibition of cytokine release compared to the LPS-stimulated control.

Western blotting can be used to assess the effect of the compounds on the activation of the NF-κB signaling pathway.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated IκBα, p65) and a loading control (e.g., β-actin).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB signaling pathway by 2-benzylidene-1-indanone derivatives.

Antimicrobial Activity

While the primary focus of research on this compound derivatives has been on their anticancer and anti-inflammatory properties, some related heterocyclic compounds have shown antimicrobial potential. Further investigation is required to fully characterize the antimicrobial spectrum of the core compound.

Quantitative Antimicrobial Data

Specific Minimum Inhibitory Concentration (MIC) data for this compound and its direct derivatives against a broad range of microbial strains is not extensively available in the reviewed literature. However, related indanone and indazole derivatives have shown activity. For instance, certain indazole derivatives have demonstrated antibacterial activity against S. aureus and S. epidermidis with MIC values ranging from 64 to 128 µg/mL[5].

Experimental Protocols

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This is another method to assess the antimicrobial activity of a compound.

Protocol:

-

Agar Plate Preparation: Prepare agar plates with a suitable medium (e.g., Mueller-Hinton Agar).

-

Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a specific volume of the test compound solution to each well.

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Conclusion

The this compound scaffold and its derivatives represent a valuable platform for the development of new therapeutic agents. Their demonstrated efficacy as anticancer and anti-inflammatory agents, coupled with their potential for antimicrobial activity, warrants further investigation. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to build upon, accelerating the journey of these promising compounds from the laboratory to potential clinical applications. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and conducting in vivo efficacy and safety studies.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 2-Phenyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for 2-Phenyl-2,3-dihydro-1H-inden-1-one. The information is curated for professionals in research and drug development who require detailed chemical and procedural information.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.82 | d | 7.7 | Aromatic H |

| 7.78 – 7.68 | m | - | Aromatic H |

| 7.61 – 7.49 | m | - | Aromatic H |

| 7.23-7.20 | m | - | Aromatic H |

| 5.42 | d | 3.6 | CH |

| 3.90 | d | 4.1 | CH |

| 2.82 | br | - | CH₂ |

Note: Data compiled from a Chinese patent (CN112028753A) and supplementary information from a Royal Society of Chemistry publication. Slight variations in chemical shifts may occur depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 202.1 | C=O |

| 153.1 | Aromatic C |

| 135.8 | Aromatic C |

| 135.7 | Aromatic C |

Note: Data sourced from a Chinese patent (CN112028753A). Complete peak assignments were not available in the source document.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

~1710 cm⁻¹: Strong absorption corresponding to the C=O (ketone) stretching vibration.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic rings.

-

~1600, 1490, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

For mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (C₁₅H₁₂O = 208.26 g/mol ). Common fragmentation patterns for ketones could involve alpha-cleavage on either side of the carbonyl group.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found, a common and effective method for the synthesis of substituted 1-indanones is the Nazarov cyclization of chalcones. The following is a general procedure adapted from the synthesis of a structurally related indanone.[1]

General Protocol for Nazarov Cyclization of a Chalcone to an Indanone

This protocol describes the acid-catalyzed cyclization of a chalcone to form an indanone ring system.

Materials:

-

Substituted Chalcone

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Procedure:

-

The chalcone is dissolved in a suitable solvent such as dichloromethane.

-

Trifluoroacetic acid is added to the solution.

-

The reaction mixture is stirred at room temperature or heated as required, while being monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution until the acid is neutralized.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate solvent system.

Visualizations

The following diagrams illustrate the general synthetic pathway and a conceptual workflow for the analysis of this compound.

Caption: General synthetic route to 2-phenyl-1-indanones via Nazarov cyclization.

Caption: Conceptual workflow for the spectroscopic analysis of the target compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Phenyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-phenyl-1-indanone. Due to the limited availability of specific, publicly accessible experimental spectra for this compound, this document presents a comprehensive prediction of the NMR data. These predictions are founded on established principles of NMR spectroscopy and comparative analysis with structurally related analogs. This guide also outlines a standard experimental protocol for the acquisition of high-quality NMR data for this and similar small organic molecules.

Predicted NMR Data for 2-Phenyl-1-indanone

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for 2-phenyl-1-indanone. The predictions are based on the analysis of substituent effects and known spectral data of similar indanone and phenyl-substituted compounds.

Table 1: Predicted ¹H NMR Data for 2-Phenyl-1-indanone in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | 7.85 - 7.75 | d | ~7.5 |

| H-4, H-5, H-6 | 7.60 - 7.30 | m | - |

| Phenyl-H (ortho) | 7.40 - 7.20 | m | - |

| Phenyl-H (meta, para) | 7.40 - 7.20 | m | - |

| H-2 | 4.40 - 4.30 | dd | ~8.0, ~4.0 |

| H-3a | 3.40 - 3.30 | dd | ~16.0, ~8.0 |

| H-3b | 2.80 - 2.70 | dd | ~16.0, ~4.0 |

Table 2: Predicted ¹³C NMR Data for 2-Phenyl-1-indanone in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C=O (C-1) | 205 - 200 |

| Quaternary Aromatic (C-3a, C-7a) | 155 - 135 |

| Phenyl Quaternary | 140 - 135 |

| Aromatic CH (C-4, C-5, C-6, C-7) | 135 - 124 |

| Phenyl CH | 130 - 127 |

| CH (C-2) | 55 - 50 |

| CH₂ (C-3) | 38 - 33 |

Experimental Protocol for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 2-phenyl-1-indanone.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of 2-phenyl-1-indanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

Temperature: Standard room temperature (e.g., 298 K).

-

¹H NMR Acquisition:

-

Pulse sequence: A standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: Approximately 240 ppm.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation delay: 2 seconds.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationships in signal assignment.

Mass Spectrometry of 2-Phenyl-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Phenyl-2,3-dihydro-1H-inden-1-one, a compound of interest in various research and development sectors. This document outlines the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, details a general experimental protocol for analysis, and visualizes the proposed fragmentation pathway.

Introduction to Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a hard ionization technique where high-energy electrons (typically 70 eV) bombard a sample molecule in the gas phase.[4][5][6] This process imparts significant energy to the molecule, leading to its ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and providing structural information through the analysis of its fragment ions.[4][7]

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to be dominated by fragmentation patterns characteristic of ketones and aromatic systems. The molecular formula for this compound is C₁₅H₁₂O, with a molecular weight of approximately 208.26 g/mol .[1][3] The quantitative data, inferred from its isomer 3-Phenyl-1-indanone, is summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 208 | 100 | [M]⁺• (Molecular Ion) |

| 180 | 25 | [M - CO]⁺• |

| 179 | 50 | [M - CHO]⁺ |

| 152 | 30 | [M - C₂H₄O]⁺• |

| 131 | 85 | [C₉H₇O]⁺ |

| 103 | 40 | [C₈H₇]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound under EI-MS is likely to proceed through several key pathways, initiated by the ionization of the molecule to form the molecular ion [M]⁺•. The presence of the phenyl group at the 2-position will influence the fragmentation cascade.

A primary fragmentation event is the loss of a carbon monoxide (CO) molecule, a characteristic fragmentation of ketones, to yield a fragment at m/z 180. Subsequent loss of a hydrogen radical can lead to the ion at m/z 179. Another significant pathway involves the cleavage of the indanone ring structure.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a general protocol for the analysis of a solid, thermally stable organic compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an EI source.

Sample Preparation

-

Dissolution: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization source.

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-500

-

Scan Rate: 1 scan/second

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 10 minutes.

-

-

Data Acquisition and Analysis Workflow

The following diagram illustrates the typical workflow for data acquisition and analysis in GC-EI-MS.

Caption: General workflow for GC-MS analysis of organic compounds.

Conclusion

The mass spectrometric analysis of this compound by electron ionization is predicted to yield a rich fragmentation pattern, providing valuable structural information. The molecular ion is expected to be prominent, with key fragments arising from the loss of carbon monoxide and cleavages within the indanone ring system. The provided experimental protocol offers a robust starting point for the analysis of this and similar compounds. It is important to reiterate that the presented data is based on an isomeric compound, and experimental verification is recommended for definitive structural elucidation.

References

- 1. 3-Phenyl-1-indanone [webbook.nist.gov]

- 2. 3-Phenyl-1-indanone [webbook.nist.gov]

- 3. 3-Phenyl-1-indanone [webbook.nist.gov]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Phenyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2-phenyl-1-indanone, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of a complete, experimentally-verified public spectrum for this specific compound, this document outlines the predicted key absorption bands based on the analysis of its functional groups and comparison with structurally similar molecules. Furthermore, a comprehensive experimental protocol for obtaining the IR spectrum of a solid sample is provided, alongside a logical workflow for spectral analysis.

Predicted Infrared Spectrum of 2-Phenyl-1-indanone

The structure of 2-phenyl-1-indanone incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a carbonyl group (C=O) within a five-membered ring, a phenyl group, and aliphatic carbon-hydrogen bonds. The predicted vibrational frequencies, their assignments, and expected intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity | Notes |

| ~3100-3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of the C-H bonds on the phenyl and benzene rings.[1][2] |

| ~2950-2850 | Aliphatic C-H Stretch | Medium | Arising from the C-H bonds of the indanone ring structure.[3][4] |

| ~1715-1705 | Carbonyl (C=O) Stretch | Strong | The exact position is influenced by the five-membered ring and the adjacent phenyl group.[3][5] |

| ~1600 & ~1475 | Aromatic C=C Stretch | Medium to Strong | Typically appear as a pair of bands for the benzene ring.[6] |

| ~1450 | Aliphatic C-H Bend | Medium | Scissoring and bending vibrations of the CH₂ group in the indanone ring.[4] |

| ~1300-1000 | C-C Stretch & C-H in-plane bend | Medium to Weak | Part of the complex fingerprint region. |

| ~900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can provide information about the substitution on the aromatic rings.[1] |

Experimental Protocol for Acquiring the IR Spectrum

This section details a standard procedure for obtaining the infrared spectrum of a solid organic compound such as 2-phenyl-1-indanone using the Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy method.

Objective: To obtain a high-quality infrared spectrum of solid 2-phenyl-1-indanone.

Materials:

-

2-Phenyl-1-indanone sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer and the ATR accessory are clean and dry.

-

Record a background spectrum. This will subtract the absorbance from the air (CO₂ and H₂O) and the ATR crystal from the sample spectrum.

-

-

Sample Preparation:

-

Place a small amount of the solid 2-phenyl-1-indanone sample onto the ATR crystal using a clean spatula. Only a few milligrams of the sample are required.

-

-

Sample Analysis:

-

Lower the ATR press arm to apply consistent pressure on the solid sample, ensuring good contact with the crystal.

-

Initiate the sample scan. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 or 32 scans are sufficient.

-

-

Data Collection and Processing:

-

The spectrometer software will collect the interferogram and perform a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Label the significant peaks on the resulting spectrum.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula.

-

Clean the crystal surface with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol or acetone) to remove any remaining sample residue.

-

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. Ketone IR Spectroscopy Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenyl-1-Indanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets.[1] Its derivatives have shown a wide spectrum of pharmacological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Among the most significant is donepezil, an acetylcholinesterase (AChE) inhibitor built on an indanone framework, which is a frontline treatment for Alzheimer's disease (AD).[1] This guide focuses on a specific, highly versatile subclass: the 2-phenyl-1-indanone derivatives. These compounds, often synthesized via the classic Claisen-Schmidt condensation, have emerged as potent modulators of key biological pathways implicated in inflammation, neurodegenerative diseases, and other complex pathologies. This document provides an in-depth overview of their history, synthesis, and multifaceted biological activities, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in drug discovery and development.

Historical Context and Discovery

The journey of the 2-phenyl-1-indanone core begins with its parent structure, 1-indanone. The first synthesis of 1-indanone was reported in the 1920s, typically achieved through the cyclization of phenylpropionic acid or its derivatives.[3][4] For instance, a 1927 publication detailed the synthesis of 1-indanone from phenylpropionic acid chloride with aluminum chloride in benzene, achieving a 90% yield.[3][4]

The key chemical transformation that gives rise to the 2-phenyl-1-indanone scaffold is the Claisen-Schmidt condensation , a reaction known since the late 19th century.[5] This base-catalyzed reaction between an enolizable ketone (1-indanone) and an aromatic aldehyde (benzaldehyde or its derivatives) that lacks an alpha-hydrogen proved to be a simple and efficient method for creating 2-benzylidene-1-indanones, a major group within this class.[5]

While the foundational chemistry is historic, the intensive investigation of 2-phenyl-1-indanone derivatives as specific therapeutic agents is a more recent endeavor, gaining significant momentum in the 21st century. Researchers began exploring this scaffold's structural similarity to chalcones, another class of compounds known for broad biological activity, leading to the systematic design and synthesis of novel derivatives.[6] These efforts have unveiled their potential as multi-target ligands, particularly in the fields of neuroinflammation and neurodegeneration.

Therapeutic Applications and Quantitative Data

The versatility of the 2-phenyl-1-indanone scaffold has led to its exploration in several therapeutic areas. The following sections summarize the key findings and present quantitative data for representative compounds.

Anti-Inflammatory Activity

2-Phenyl-1-indanone derivatives have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is often achieved by blocking key inflammatory signaling pathways like NF-κB and MAPK.[1][6]

| Compound | Description | Assay System | Target | IC50 / Inhibition % | Reference |

| 8f | 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-1-indanone | LPS-stimulated murine primary macrophages | TNF-α | ~85% inhibition @ 10 µM | [6] |

| 8f | 2-(4-hydroxy-3-methoxybenzylidene)-5,6-dimethoxy-1-indanone | LPS-stimulated murine primary macrophages | IL-6 | ~80% inhibition @ 10 µM | [6] |

| 4d | 2-(3,4-dihydroxybenzylidene)-6-hydroxy-1-indanone | LPS-stimulated murine primary macrophages | TNF-α | 83.73% inhibition @ 10 µM | [6] |

| IPX-18 | 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | Human Whole Blood (HWB) | TNF-α | 298.8 nM | [7] |

| IPX-18 | 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one | Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | 96.29 nM | [7] |

Neuroprotective Activity: Monoamine Oxidase (MAO) Inhibition

Inhibitors of monoamine oxidase B (MAO-B) are a key therapeutic strategy for Parkinson's disease, as they prevent the breakdown of dopamine.[8] Several 2-benzylidene-1-indanone derivatives have been identified as potent and selective MAO-B inhibitors.[9]

| Compound | Description | Target | IC50 (µM) | Reference |

| 5g | 5-hydroxy-2-(4-fluorobenzylidene)-1-indanone | MAO-B | < 0.1 | [9] |

| 5g | 5-hydroxy-2-(4-fluorobenzylidene)-1-indanone | MAO-A | 0.131 | [9] |

| Unnamed | 2-(5-bromo-2-furylidene)-5-methoxy-1-indanone | MAO-B | 0.0044 | [10] |

| Unnamed | 2-(5-bromo-2-furylidene)-5-methoxy-1-indanone | MAO-A | 0.061 | [10] |

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Inspired by the success of donepezil, researchers have developed novel 2-phenyl-1-indanone derivatives as multi-target-directed ligands for Alzheimer's disease, focusing on the inhibition of AChE and the prevention of amyloid-beta (Aβ) aggregation.[11][12]

| Compound | Description | Target | IC50 (nM) | Aβ Aggregation Inhibition % | Reference |

| 9 | N-(heptyl)-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methanaminium chloride | AChE | 14.8 | 85.5% | [11] |

| 14 | N-(benzyl)-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methanaminium chloride | AChE | 18.6 | 83.8% | [11] |

| 4b | Donepezil-inspired indanone derivative | AChE | 780 | 53.04% | [13] |

Adenosine Receptor Antagonism

Adenosine A1 and A2A receptor antagonists are being investigated as non-dopaminergic treatments for Parkinson's disease.[14] Methoxy-substituted 2-benzylidene-1-indanones have shown high affinity for these receptors.[15]

| Compound | Description | Target | Kᵢ (nM) | Reference |

| 2c | 4-methoxy-2-(3'-hydroxybenzylidene)-1-indanone | Rat A₁ Receptor | 41 | [15] |

| 2c | 4-methoxy-2-(3'-hydroxybenzylidene)-1-indanone | Rat A₂ₐ Receptor | 97 | [15] |

| 2e | 4-methoxy-2-(3',4'-dihydroxybenzylidene)-1-indanone | Rat A₁ Receptor | 42 | [15][16] |

| 2e | 4-methoxy-2-(3',4'-dihydroxybenzylidene)-1-indanone | Rat A₂ₐ Receptor | 78 | [15][16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the development of 2-phenyl-1-indanone derivatives.

Protocol 1: Synthesis via Claisen-Schmidt Condensation

This protocol describes a standard, base-catalyzed method for synthesizing 2-benzylidene-1-indanone derivatives.[17]

-

Reaction Setup: In a round-bottom flask, dissolve the starting 1-indanone derivative (1.0 equivalent) and the selected aromatic aldehyde (1.0 equivalent) in ethanol.

-

Catalyst Addition: Place the flask in an ice bath and stir the mixture. Slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) to the cooled solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can proceed for several hours to overnight, during which a precipitate often forms.[18]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when the starting materials have been consumed.

-

Isolation and Purification: Collect the precipitated solid product via vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water and then a small volume of cold ethanol to remove unreacted reagents and impurities.

-

Drying and Characterization: Dry the purified product in a vacuum oven. Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds against the MAO-B enzyme.[8][19][20]

-

Materials:

-

Recombinant human MAO-B enzyme

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B Substrate (e.g., kynuramine or benzylamine)

-

Fluorogenic Probe (e.g., Amplex® Red or equivalent)

-

Horseradish Peroxidase (HRP)

-

Test compounds and a positive control inhibitor (e.g., Selegiline)

-

96-well microplate (black, for fluorescence)

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO Assay Buffer. Add 10 µL of each dilution to the appropriate wells of the 96-well plate. Include wells for "Enzyme Control" (buffer only) and "Inhibitor Control" (positive control).

-

Enzyme Addition: Prepare a working solution of the MAO-B enzyme in assay buffer. Add 50 µL of the enzyme solution to each well containing the test compounds and controls.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

-

Substrate Addition: Prepare a "Substrate Solution" containing the MAO-B substrate, fluorogenic probe, and HRP in assay buffer. Initiate the reaction by adding 40 µL of this solution to each well.

-

Measurement: Immediately place the plate in a microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm).[8] Measure the fluorescence intensity in kinetic mode for at least 30-60 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to calculate the IC50 value.

-

Protocol 3: Anti-Inflammatory Assay (LPS-Induced Cytokine Production)

This protocol details the procedure for evaluating the ability of compounds to inhibit the release of TNF-α and IL-6 from macrophages stimulated with lipopolysaccharide (LPS).[6][21]

-

Cell Culture: Culture murine primary macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate culture medium in 96-well plates until they reach the desired confluence.

-

Compound Treatment: Prepare various concentrations of the test compounds. Pre-incubate the cells by adding the test compounds to the wells for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: Following pre-incubation, stimulate the cells by adding LPS to a final concentration of 0.5 µg/mL to all wells except for the negative control wells.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator to allow for cytokine production and release into the supernatant.

-

Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatant from each well.

-

Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. If a dose-response is observed, calculate the IC50 value.

Visualizing Pathways and Processes

Understanding the logical flow of drug discovery and the molecular mechanisms of action is critical. The following diagrams, rendered using the DOT language, illustrate these concepts.

Drug Discovery and Development Workflow

This diagram outlines the typical workflow for identifying and characterizing novel 2-phenyl-1-indanone derivatives.

Inhibition of the NF-κB Signaling Pathway

This diagram illustrates the mechanism by which 2-phenyl-1-indanone derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

- 1. Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling | MDPI [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. 2-Benzylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Benzylidene-1-Indanone Analogues as Dual Adenosine A1/A2a Receptor Antagonists for the Potential Treatment of Neurological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dual A1 and A2A adenosine receptor antagonists, methoxy substituted 2-benzylidene-1-indanone, suppresses intestinal postprandial glucose and attenuates hyperglycaemia in fructose-streptozotocin diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Claisen-Schmidt Condensation [cs.gordon.edu]

- 19. benchchem.com [benchchem.com]

- 20. assaygenie.com [assaygenie.com]

- 21. LPS-induced production of TNF-α and IL-6 in mast cells is dependent on p38 but independent of TTP - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 2-Phenyl-2,3-dihydro-1H-inden-1-one

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a two-step process commencing with the preparation of 3,3-diphenylpropanoic acid, followed by an intramolecular Friedel-Crafts acylation. This protocol is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

This compound and its derivatives are important structural motifs in medicinal chemistry, exhibiting a range of biological activities. The efficient synthesis of this scaffold is therefore of significant interest. The most common and reliable method for the construction of the 2-phenyl-1-indanone core is the intramolecular Friedel-Crafts cyclization of a suitable precursor. This protocol details two well-established methods for the key cyclization step: one using polyphosphoric acid (PPA) with the carboxylic acid and another employing aluminum chloride with the corresponding acyl chloride.

Overall Reaction Scheme

The synthesis of this compound is typically accomplished from 3,3-diphenylpropanoic acid. The carboxylic acid can be cyclized directly or via its acyl chloride derivative.

Laboratory Preparation of Substituted 2-Phenyl-1-Indanones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of substituted 2-phenyl-1-indanones, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] The protocols outlined below are based on established and efficient synthetic methodologies, including the widely utilized Nazarov cyclization of chalcone precursors and an environmentally friendly ultrasound-assisted approach.

Overview of Synthetic Strategies

The synthesis of 2-phenyl-1-indanones can be achieved through various chemical transformations. The most common and versatile methods involve the construction of the indanone core via intramolecular cyclization reactions. Key strategies include:

-

Nazarov Cyclization: This acid-catalyzed electrocyclic ring closure of divinyl ketones (chalcones) is a powerful tool for the synthesis of cyclopentenones, including 1-indanones.[3][4][5][6][7]

-

Claisen-Schmidt Condensation: This reaction is fundamental for the synthesis of the chalcone precursors required for the Nazarov cyclization, involving the base- or acid-catalyzed condensation of a substituted 1-indanone with an aromatic aldehyde.[4][8]

-

Friedel-Crafts Acylation and Alkylation: These classic methods can be employed for the intramolecular formation of the five-membered ring of the indanone system.[3][4][9]

-

Ultrasound-Assisted Synthesis: A green chemistry approach that utilizes ultrasonic irradiation to promote the reaction, often leading to shorter reaction times and improved yields.[10]

-

One-Pot Syntheses: Novel methods, such as the SbF5-catalyzed reaction of phenylalkynes and aldehydes, offer efficient one-pot routes to substituted indanones.[11]

This guide will focus on the detailed protocols for the synthesis of 2-phenyl-1-indanones via the preparation of chalcone precursors followed by their Nazarov cyclization, and an alternative ultrasound-assisted synthesis.

Experimental Protocols

Synthesis of 2-Benzylidene-1-indanone Derivatives via Claisen-Schmidt Condensation

This protocol describes the synthesis of 2-benzylidene-1-indanone derivatives, which are valuable intermediates and can be further modified. The reaction proceeds via a Claisen-Schmidt condensation of a substituted 1-indanone with a substituted benzaldehyde.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]